An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
Abstract
The benzo[d]imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system renowned for its significant and diverse biological activities, including antitubercular, antimicrobial, and anticancer properties.[1][2][3] As such, the unambiguous structural characterization of its derivatives is paramount for advancing drug discovery and development programs. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation. This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR chemical shifts for a novel derivative, 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde. In the absence of direct experimental data for this specific molecule, this whitepaper synthesizes information from closely related analogues and foundational NMR principles to offer a robust predictive framework for researchers. We will dissect the electronic effects of the methyl and carbaldehyde substituents, assign each predicted resonance, and discuss the expected spectral features. Furthermore, this guide includes a standardized protocol for NMR data acquisition to ensure experimental reproducibility and integrity.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for the unambiguous assignment of NMR signals. The structure and IUPAC-recommended numbering for 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde are presented below. This numbering will be used for all subsequent spectral assignments.
Caption: Molecular structure and numbering of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is predicted based on the analysis of structurally similar compounds and the well-established electronic effects of substituents on aromatic and heterocyclic rings.[4][5] The aldehyde group at the C3 position is a powerful electron-withdrawing group, which will cause significant deshielding (a downfield shift) of nearby protons. Conversely, the methyl group at C2 is weakly electron-donating, leading to minor shielding (an upfield shift).
Detailed Proton Assignments
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Aldehyde Proton (H on C11): The proton of the carbaldehyde group is expected to be the most downfield signal in the spectrum. Its chemical environment, directly attached to a carbonyl carbon and influenced by the aromatic system, leads to profound deshielding. Based on data for analogous formylated heterocycles, this proton will appear as a sharp singlet.[6]
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Aromatic Protons (H6, H7, H8, H9): These four protons on the fused benzene ring will resonate in the typical aromatic region. Their precise shifts and coupling patterns are dictated by their position relative to each other and the heterocyclic core. Based on published data for the parent ring system, H9 is typically the most deshielded of this group due to its proximity to the thiazole sulfur atom and imidazole nitrogen.[4] We predict a standard ortho- and meta-coupling pattern, resulting in two doublets (H6, H9) and two triplets or complex multiplets (H7, H8).
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Methyl Protons (H on C12): The three protons of the methyl group at the C2 position are equivalent and will appear as a sharp singlet. Its position on the electron-rich five-membered ring places its resonance in a characteristic range.
Summary of Predicted ¹H NMR Data
The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments are summarized in the table below. The predictions assume a standard solvent like CDCl₃ or DMSO-d₆.
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H (on C11) | 9.8 – 10.2 | Singlet (s) | 1H | Strong deshielding from adjacent carbonyl group. |
| H9 | 8.0 – 8.2 | Doublet (d) | 1H | Deshielded by proximity to N4 and the heterocyclic core. |
| H6 | 7.8 – 8.0 | Doublet (d) | 1H | Typical aromatic proton in a fused system. |
| H7, H8 | 7.3 – 7.6 | Multiplet (m) | 2H | Overlapping signals with expected triplet-like patterns. |
| H (on C12) | 2.6 – 2.8 | Singlet (s) | 3H | Characteristic shift for a methyl group on a heteroaromatic ring. |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will display twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment, with the electron-withdrawing aldehyde group and the electron-donating methyl group exerting significant influence on the carbons of the five-membered ring.
Detailed Carbon Assignments
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Aldehyde Carbonyl (C11): This carbon will be the most downfield signal due to its sp² hybridization and direct attachment to a highly electronegative oxygen atom. Its chemical shift is highly characteristic.[6]
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Heterocyclic Carbons (C2, C3, C10a): These carbons are significantly influenced by the substituents. C3, directly bonded to the aldehyde, will be strongly deshielded. C2, bonded to the methyl group, will also be shifted downfield (alpha-effect) but less so than C3. The bridgehead carbon C10a is part of both the five- and six-membered rings and its shift reflects this complex environment.
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Fused Ring Carbons (C5a, C9a): These are the bridgehead carbons connecting the benzene ring to the imidazole portion. Their shifts are influenced by the fusion and the nitrogen atoms.
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Benzene Ring Carbons (C6, C7, C8, C9): These carbons will resonate in the aromatic region. Their shifts are less affected by the C2 and C3 substituents than the heterocyclic carbons are. Based on published data for the core scaffold, their chemical shifts can be reliably predicted.[4]
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Methyl Carbon (C12): This sp³ hybridized carbon will be the most upfield signal in the spectrum, consistent with alkyl carbons.
Summary of Predicted ¹³C NMR Data
The table below summarizes the predicted chemical shifts for each carbon atom. These predictions are based on data from 2-phenylbenzo[d]imidazo[2,1-b]thiazole and known substituent chemical shift (SCS) effects.[4][7][8]
| Assigned Carbon | Predicted δ (ppm) | Rationale |
| C11 (CHO) | 185 – 190 | Highly deshielded carbonyl carbon. |
| C2 | 150 – 155 | Downfield due to attachment to S1 and N10, and methyl substituent. |
| C5a, C9a, C10a | 130 – 148 | Bridgehead carbons in a complex electronic environment. |
| C3 | 128 – 135 | Strongly deshielded by the directly attached aldehyde group. |
| C6, C7, C8, C9 | 115 – 128 | Aromatic carbons of the fused benzene ring. |
| C12 (CH₃) | 15 – 20 | Shielded sp³ alkyl carbon. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reliable NMR data for structural verification, adherence to a standardized experimental protocol is crucial. This protocol represents a self-validating system for obtaining publishable NMR spectra.
Caption: Standardized workflow for acquiring high-resolution NMR spectra.
Conclusion
This technical guide provides a detailed and scientifically grounded prediction of the ¹H and ¹³C NMR spectra of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde. By leveraging experimental data from closely related analogues and applying fundamental principles of NMR spectroscopy, we have assigned every proton and carbon resonance with a high degree of confidence. The strong electron-withdrawing nature of the 3-carbaldehyde group is predicted to dominate the spectral features, causing significant downfield shifts for the aldehyde proton (>9.8 ppm) and its attached carbon (>185 ppm). These predictive data serve as an essential reference for any researcher engaged in the synthesis or analysis of this compound, facilitating rapid and accurate structural confirmation.
References
-
Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. (2025). PMC. [Link]
-
Antimicrobial Activities of Some New Heterocyclic Compounds Bearing Imidazo[2,1-b]benzothiazole Moiety. (n.d.). AIP Publishing. [Link]
-
Synthesis of new S, N, O-alkylated Benzo [d] imidazo [2,1- b]thiazole and the Study of Their Biological Applications. (n.d.). AIP Publishing. [Link]
-
C(sp2)–H selenylation of substituted benzo[4][9]imidazo[2,1-b]thiazoles using phenyliodine(iii)bis(trifluoroacetate) as a media. (2024). RSC Publishing. [Link]
-
Iron-Catalyzed unprecedented formation of Benzo[d] imidazo [2,1-b] thiazoles under Solvent-Free Conditions. (2016). The Royal Society of Chemistry. [Link]
-
Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. (2023). Sciforum. [Link]
-
Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. (2022). PMC. [Link]
-
Synthesis of Curcumin based Imidazo[2,1-b]thiazole derivatives and their biological evaluation as antiproliferative agents. (n.d.). Supporting Information. [Link]
-
1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. [Link]
-
Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. (n.d.). ResearchGate. [Link]
-
1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Semantic Scholar. [Link]
-
13 C chemical shift substituent effect of the methyl group with respect... (n.d.). ResearchGate. [Link]
-
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (2020). MDPI. [Link]
-
Effects of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1, 4-pentadienes. (n.d.). ResearchGate. [Link]
-
Crystal and Substituent Effects on Paramagnetic NMR Shifts in Transition-Metal Complexes. (2021). ACS Publications. [Link]
-
Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. (2018). PubMed. [Link]
-
Synthesis of Some Novel Fused Imidazo [2, 1-b][6][10] Thiazole and Imidazo [2, 1-b] Thiazolo [5, 4-d] Isoxazole Derivatives. (2014). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (2022). Semantic Scholar. [Link]
-
Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors. (2024). MDPI. [Link]
Sources
- 1. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
